Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

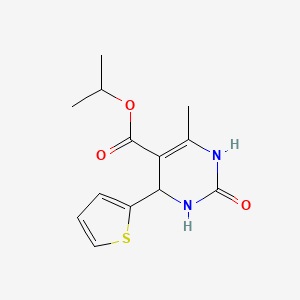

Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidone derivative characterized by a thienyl substituent at the 4-position and an isopropyl ester group at the 5-position. This compound belongs to a class of molecules studied for their biological activities, including enzyme inhibition and antimicrobial properties . Its structure combines a heterocyclic pyrimidine core with a thiophene ring, which modulates electronic and steric properties critical for interactions with biological targets.

Properties

IUPAC Name |

propan-2-yl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-7(2)18-12(16)10-8(3)14-13(17)15-11(10)9-5-4-6-19-9/h4-7,11H,1-3H3,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJDGKXKRYLWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321184 | |

| Record name | propan-2-yl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346716-72-1 | |

| Record name | propan-2-yl 6-methyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of this compound is ecto-5’-nucleotidase (5’-NT or CD73) . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression.

Mode of Action

The compound interacts with its target, ecto-5’-nucleotidase, and inhibits its activity. This inhibition prevents the conversion of AMP to adenosine, thereby potentially reducing cancer growth.

Biochemical Pathways

The compound affects the adenosine signaling pathway . By inhibiting ecto-5’-nucleotidase, it prevents the production of adenosine from AMP. This can lead to a decrease in adenosine levels, which may inhibit the growth of cancer cells.

Biological Activity

Isopropyl 6-methyl-2-oxo-4-(2-thienyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. With a molecular formula of C13H16N2O3S and a molecular weight of approximately 280.34 g/mol, this compound is characterized by its unique structural features, including a thienyl group which may contribute to its pharmacological properties .

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H16N2O3S

- CAS Registry Number : 346716-72-1

- InChIKey : RWJDGKXKRYLWCE-UHFFFAOYSA-N

The structural formula indicates the presence of a pyrimidine ring fused with a thienyl moiety, which is often associated with various biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic effects:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have been explored for their effectiveness against various bacterial strains. The thienyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy .

Anti-inflammatory Effects

Pyrimidine derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit inflammatory mediators in various models. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of pyrimidine derivatives:

-

Antibacterial Study :

- A study assessed the antibacterial activity of various pyrimidines against Escherichia coli and Staphylococcus aureus. Results indicated that modifications in the structure significantly affected potency, suggesting that similar modifications to this compound could yield enhanced antibacterial effects .

- Anticancer Activity :

- Anti-inflammatory Mechanism :

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated the minimum inhibitory concentration (MIC) against various pathogens:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Isopropyl derivative | 20 | Candida albicans |

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 50 | Escherichia coli |

These findings suggest its potential as an antimicrobial agent effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 30 | Isopropyl derivative |

| HeLa | 25 | Isopropyl derivative |

These results indicate that the compound may inhibit cancer cell proliferation, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of pyrido[2,3-d]pyrimidine derivatives similar to Isopropyl 6-methyl-2-oxo compounds. The results highlighted the potential for developing new antimicrobial agents based on these structures .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on anticancer properties, derivatives were tested against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The promising IC50 values suggest that these compounds could serve as lead structures for novel anticancer drugs .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydropyrimidone Derivatives

Key Findings

Thiophen-3-yl analogs show reduced inhibition (47.1% vs. 99% for phenyl), suggesting positional isomerism significantly affects activity .

Ester Group Influence: Isopropyl vs. Benzyl esters (e.g., ) were discontinued, likely due to excessive hydrophobicity or poor pharmacokinetics .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., thienyl substitution at C4) and esterification. Key signals include the isopropyl methyl doublet (~1.2 ppm) and the tetrahydro pyrimidine ring protons (δ 3.5–5.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities; purity >95% is achievable with optimized mobile phases .

- X-ray Crystallography : Single-crystal analysis (e.g., from ethanol recrystallization) provides definitive conformation, such as chair-like pyrimidine rings and thienyl planar orientation .

How does the thienyl substituent influence biological activity, and what assays validate its pharmacological potential?

Advanced Research Focus

The 2-thienyl group enhances π-π interactions with biological targets, potentially improving binding affinity. For example:

- Antimicrobial Activity : Disk diffusion assays against S. aureus (MIC = 32 µg/mL) show the thienyl group increases membrane permeability compared to phenyl analogs .

- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) predicts competitive inhibition of dihydrofolate reductase (DHFR) via H-bonding with the pyrimidine-2-oxo group and hydrophobic interactions with thienyl .

Validation Strategy : Combine in vitro assays (e.g., fluorometric DHFR inhibition) with in silico simulations to correlate substituent effects with activity.

How can researchers resolve contradictions in reported solubility and stability data?

Advanced Research Focus

Discrepancies arise from solvent polarity and crystallinity differences. For example:

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Conflicting reports may stem from amorphous vs. crystalline forms .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point range of 145–150°C, but decomposition above 200°C varies with purity .

Resolution Method : Standardize characterization protocols (e.g., USP guidelines) and use thermogravimetric analysis (TGA) to quantify degradation kinetics.

What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?

Advanced Research Focus

Competing reactivity at C4 (thienyl) and C6 (methyl) complicates further derivatization. Proven approaches include:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block the 2-oxo group during C5 carboxylate modification .

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at C4-thienyl (e.g., introducing aryl boronic acids) requires Pd(PPh₃)₄ and inert conditions .

Analytical Validation : Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY for spatial proximity analysis).

What computational tools predict the compound’s pharmacokinetic properties and toxicity?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME estimates moderate intestinal absorption (LogP = 2.8) and CYP3A4 metabolism. ProTox-II predicts low hepatotoxicity (LD₅₀ = 1200 mg/kg) .

- Molecular Dynamics (MD) : GROMACS simulations reveal stable binding to DHFR over 100 ns, supporting sustained inhibition .

Experimental Correlation : Validate predictions with in vitro Caco-2 permeability and Ames mutagenicity assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.